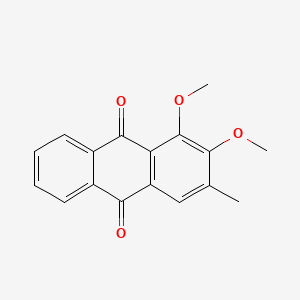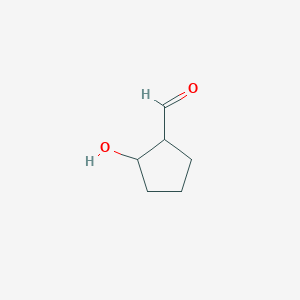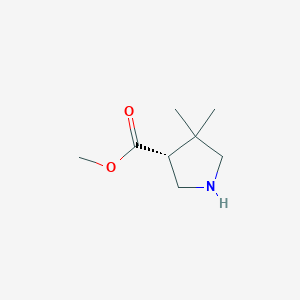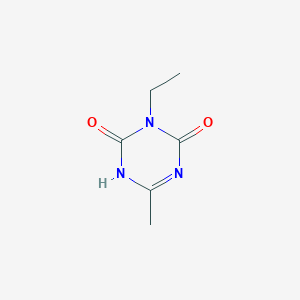
2-Bromo-5-(chloromethyl)-4-methylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(chloromethyl)-4-methylthiazole is an organic compound with the molecular formula C6H6BrClNS It is a thiazole derivative, characterized by the presence of bromine, chlorine, and a methyl group attached to the thiazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(chloromethyl)-4-methylthiazole typically involves the bromination and chloromethylation of 4-methylthiazole. One common method includes the following steps:
Bromination: 4-Methylthiazole is treated with bromine in the presence of a suitable solvent, such as acetic acid, to introduce the bromine atom at the 2-position of the thiazole ring.
Chloromethylation: The brominated intermediate is then reacted with formaldehyde and hydrochloric acid to introduce the chloromethyl group at the 5-position.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(chloromethyl)-4-methylthiazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiazolidines.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex thiazole derivatives.
Common Reagents and Conditions
Substitution Reactions: Typically involve nucleophiles like sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Major Products
Substitution: Products include azido, thiocyanato, or amino derivatives of the thiazole.
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidines.
Scientific Research Applications
2-Bromo-5-(chloromethyl)-4-methylthiazole has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex thiazole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of drugs targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Bromo-5-(chloromethyl)-4-methylthiazole depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the bromine and chlorine atoms can enhance its binding affinity to target molecules, making it a potent inhibitor or activator.
Comparison with Similar Compounds
Similar Compounds
2-Bromo-5-chlorobenzoic acid: Another bromine and chlorine-containing compound with different functional groups.
2-Bromo-4-chlorobenzaldehyde: Similar structure but with an aldehyde group instead of a thiazole ring.
2-Bromo-5-chloronitrobenzene: Contains a nitro group, making it more reactive in certain chemical reactions.
Uniqueness
2-Bromo-5-(chloromethyl)-4-methylthiazole is unique due to the combination of the thiazole ring with bromine and chlorine substituents. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C5H5BrClNS |
|---|---|
Molecular Weight |
226.52 g/mol |
IUPAC Name |
2-bromo-5-(chloromethyl)-4-methyl-1,3-thiazole |
InChI |
InChI=1S/C5H5BrClNS/c1-3-4(2-7)9-5(6)8-3/h2H2,1H3 |
InChI Key |
FIAWSGZEJPFLAT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=N1)Br)CCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-Bromo-4,6-dichloro-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B13131153.png)






![3-Bromo-6-methyl-[1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B13131197.png)

![3,10-Dimethoxy-1,2-dihydrocyclobuta[b]anthracene-4,9-dione](/img/structure/B13131207.png)




